L1210 Cell Growth Inhibition: 10-Propargyl-10-deazaaminopterin vs. Methotrexate
The 10-propargyl-substituted 10-deazaaminopterin scaffold (which incorporates the target compound as its aglycone core) was evaluated alongside methotrexate (MTX) for growth inhibition of L1210 murine leukemia cells. The 10-propargyl analogue was approximately 5-fold more potent than MTX as an inhibitor of cell growth. This provides class-level evidence that the unique 10-propargyl substitution, retained in the target compound, confers a distinct biological activity profile relative to the clinical benchmark MTX [1].
| Evidence Dimension | Cell growth inhibition potency (L1210 murine leukemia) |
|---|---|
| Target Compound Data | 10-propargyl-10-deazaaminopterin (glutamate conjugate incorporating target compound): ∼5× more potent than MTX |
| Comparator Or Baseline | Methotrexate (MTX): reference potency (fold-change basis) |
| Quantified Difference | Approximately 5-fold greater potency than MTX |
| Conditions | L1210 murine leukemia cell line; continuous exposure in vitro (exact duration and IC50 values not specified in accessible sections) |
Why This Matters
Demonstrates that the 10-propargyl-10-deazapteroic acid scaffold confers cellular potency advantages over methotrexate, making this intermediate a critical starting point for developing next-generation antifolates with improved therapeutic indices.
- [1] Vaidya, C. M.; Wright, J. E.; Rosowsky, A. Synthesis and Antitumor Activity of 10-Propargyl-10-deazaaminopterin. J. Med. Chem. 2002, 45 (8), 1690–1696. View Source
